5-(furan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Another study reported the synthesis of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structures of 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol were elucidated based on elemental analysis, IR, and 1H-NMR spectra .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with different halogenated compounds has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-(furan-2-yl)-1H-pyrazol-3-amine serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, demonstrating its versatility in organic synthesis. The compound's reactivity with halo compounds and its ability to undergo cyclization reactions under different conditions highlight its utility in creating complex molecular architectures with potential biological activities (El-Essawy & Rady, 2011).
Antimicrobial Activity
Compounds derived from 5-(furan-2-yl)-1H-pyrazol-3-amine have been evaluated for their antimicrobial properties. A study synthesized a series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties using hydrazonoyl halides as precursors. These compounds were then tested for their in vitro antibacterial and antifungal activities, revealing promising results and suggesting that derivatives of 5-(furan-2-yl)-1H-pyrazol-3-amine could serve as potential antimicrobial agents (Abdelhamid et al., 2019).
Antioxidant Properties
Another research avenue explores the antioxidant capabilities of compounds based on 5-(furan-2-yl)-1H-pyrazol-3-amine. A study focused on the synthesis of new pyrazole derivatives bearing an indole moiety, which were then assessed as antioxidant agents. The findings indicated that most of the compounds in the pyrazolo[1,5-a]pyrimidine series exhibited better antioxidant activities compared to those in the pyrazolotriazine series, suggesting the potential of 5-(furan-2-yl)-1H-pyrazol-3-amine derivatives in antioxidant applications (El‐Mekabaty, Etman, & Mosbah, 2016).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives synthesized from 5-(furan-2-yl)-1H-pyrazol-3-amine showed significant anticancer and antiangiogenic effects in vivo against transplantable mouse tumors. The study demonstrated that these compounds could inhibit tumor growth and endothelial proliferation induced by tumors, indicating their potential as candidates for anticancer therapy with the ability to suppress tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNZHICOWTVWOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335159 |
Source
|
Record name | 5-(Furan-2-yl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(2-furyl)pyrazole | |
CAS RN |
96799-02-9 |
Source
|
Record name | 5-(Furan-2-yl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-(2-furyl)pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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